
2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to "2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid" involves various strategies, including the interaction of aroylpyruvic acids with morpholine, leading to the formation of substituted 2-amino-4-aryl-4-oxo-2-butenoic acids. These compounds exhibit moderate antimicrobial and analgesic activity, highlighting their potential in pharmaceutical applications (Koz’minykh et al., 2004).
Molecular Structure Analysis
Structural elucidation of these compounds is often achieved through spectroscopic methods, including UV, FT-IR, 1H, and 13C NMR spectroscopy. Quantum chemical calculations, such as density functional theory (DFT), further support the experimental findings, providing insights into the electronic structure and optical properties of the compounds (Devi et al., 2018).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including condensation with ethyl cyanoacetate and other active methylene reagents, leading to the formation of different derivatives with potential biological activities. The reactivity of these compounds underscores their versatility in chemical synthesis and potential utility in developing novel therapeutic agents (Al-Mousawi & El-Apasery, 2012).
Applications De Recherche Scientifique
Antimicrobial and Analgesic Activities
Research has demonstrated that derivatives of 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids, synthesized through the interaction of aroylpyruvic acids with morpholine, exhibit moderate antimicrobial and analgesic activities. These compounds are colorless crystalline substances, soluble in DMSO and sparingly soluble in ethanol and benzene, indicating potential for further development in medical applications (Koz’minykh et al., 2004).
Inhibitor of Glucocerebroside Synthetase
A study on the preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol revealed its effectiveness as an inhibitor of glucosyltransferase, which forms glucosylceramide in the liver. The research focused on isolating the most effective isomer for further testing, showing promise for the development of treatments for disorders related to glucocerebroside synthetase (Inokuchi & Radin, 1987).
Antibacterial Activity of Tertiary Aminoalkanols
Another study explored the antibacterial activity of tertiary aminoalkanols hydrochlorides, synthesizing and estimating the biologic properties of these compounds. The search for biologically active compounds led to the creation of new series of tertiary aminoalkanols, highlighting the potential for discovering novel antibacterial agents (Isakhanyan et al., 2014).
Fmoc-Protected Morpholine-3-Carboxylic Acid
The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester through a practical synthetic route offers applications in peptidomimetic chemistry on the solid phase. This work demonstrates the utility of Fmoc-amino acids in the synthesis of complex peptides and peptidomimetics (Sladojevich et al., 2007).
Synthesis and Characterization of Amino Compounds
A study on the chemical modification of poly(3-hydroxybutyrate) (PHB) functionalized with different amino compounds, such as morpholine, explored its antibacterial, antioxidant, and anticancer activities. The research indicates that functionalized amino-PHB polymers exhibit promising biological activities, potentially useful for biomedical applications (Abdelwahab et al., 2019).
Propriétés
IUPAC Name |
4-(4-anilinoanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c28-22(17-21(23(29)30)24-11-4-12-27-13-15-31-16-14-27)26-20-9-7-19(8-10-20)25-18-5-2-1-3-6-18/h1-3,5-10,21,24-25H,4,11-17H2,(H,26,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEZZGLJBFUHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)
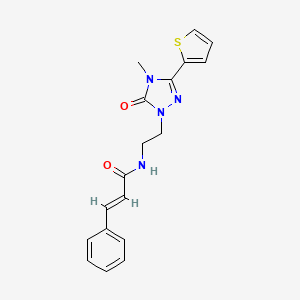
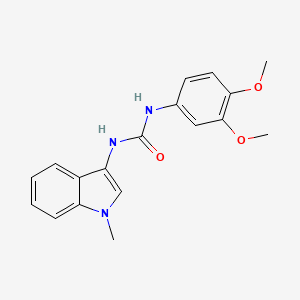
![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2486010.png)

![6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2486014.png)
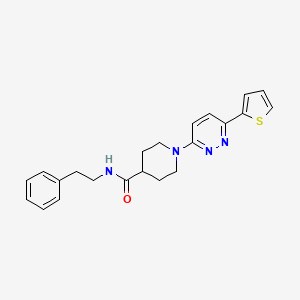
![N-(sec-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2486019.png)
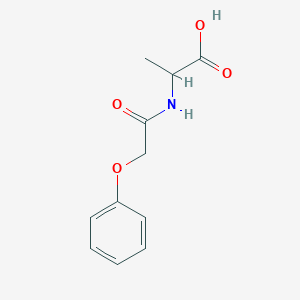
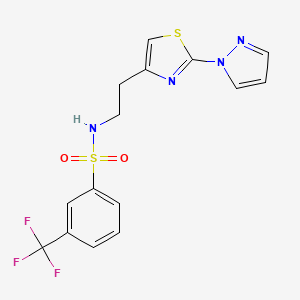
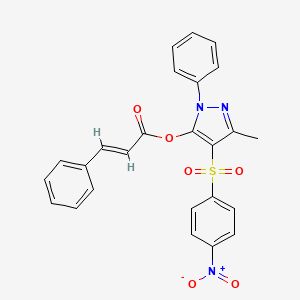

![2-amino-1-[2-(dimethylamino)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486026.png)